Aluminum sec-butoxide
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
2269-22-9 |
|---|---|
Molecular Formula |
C4H10AlO |
Molecular Weight |
101.10 g/mol |
IUPAC Name |
aluminum;butan-2-olate |
InChI |
InChI=1S/C4H10O.Al/c1-3-4(2)5;/h4-5H,3H2,1-2H3; |
InChI Key |
UTMJYTVLBRHOTO-UHFFFAOYSA-N |
SMILES |
CCC(C)[O-].CCC(C)[O-].CCC(C)[O-].[Al+3] |
Canonical SMILES |
CCC(C)O.[Al] |
Other CAS No. |
2269-22-9 |
physical_description |
Light yellow liquid; [Aldrich MSDS] Odor like alcohol; Hydrolyzed by water; [Alfa Aesar MSDS] |
Pictograms |
Flammable; Acute Toxic; Irritant |
Related CAS |
78-92-2 (Parent) |
Synonyms |
2-butanol 2-butanol, (+)-isomer 2-butanol, (+-)-isomer 2-butanol, (-)-isomer 2-butanol, aluminum salt 2-butanol, lithium salt, (+-)-isomer 2-butanol, lithium salt, (R)-isomer 2-butanol, lithium salt, (S)-isomer sec-butyl alcohol |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Design for Aluminum Sec Butoxide
Established Synthetic Routes and Mechanistic Considerations
The industrial production of aluminum sec-butoxide (B8327801) relies on controlled reaction and purification methods designed to yield a product of high purity suitable for sensitive applications.
A primary method for synthesizing aluminum sec-butoxide involves the direct dissolution of an aluminum source in sec-butyl alcohol. smolecule.com Common aluminum sources include industrial byproducts like aluminum dross or recycled materials such as aluminum cans. smolecule.comresearchgate.netresearchgate.net The reaction is typically conducted under controlled temperature and stoichiometric conditions to drive the formation of the alkoxide. researchgate.netresearchgate.net
Following the dissolution reaction, recovery and purification of the this compound are crucial. Vacuum distillation is the standard technique employed to separate the product from unreacted materials, the solvent, and other impurities. smolecule.comresearchgate.netresearchgate.net This process allows for the production of high-purity this compound. For instance, a process involving the dissolution of Al dross for 24 hours followed by vacuum distillation has been shown to yield a product with 99.2% purity. researchgate.net
A kinetic study of the dissolution of aluminum cans in sec-butyl alcohol revealed a two-stage mechanism. researchgate.net The initial rate of dissolution is governed by the chemical reaction at the aluminum surface. As the reaction proceeds, the rate becomes controlled by the diffusion of reactants through an ash layer that forms on the surface of the aluminum. researchgate.net
Table 1: Synthesis Parameters and Outcomes for this compound
| Aluminum Source | Reactant Ratio (Alcohol:Al) | Catalyst (per mol Al) | Reaction Time | Yield | Purity | Source(s) |
|---|---|---|---|---|---|---|
| Al Dross | 3 mol C₄H₉OH | 10⁻³ mol HgI₂ | 24 hours | 28% | 99.2% | researchgate.net, researchgate.net |
| Al Can Scraps | 3 mol SBA | 10⁻³ mol HgI₂ | 24 hours at 100°C | 75% | N/A | researchgate.net |
| Al Particles | N/A | Anhydrous AlCl₃ | 2 hours (reflux) | N/A | <0.01% metal/oxide impurity | guidechem.com |
Catalysts are essential for achieving practical reaction rates in the synthesis of this compound. Different catalytic systems are employed depending on the aluminum source and desired reaction conditions. One widely cited method uses mercury(II) iodide (HgI₂) as a catalyst, typically at a concentration of 10⁻³ moles per mole of aluminum, for reactions involving Al dross or can scraps. researchgate.netresearchgate.net
Dissolution Reactions and Recovery Techniques
Precursor Purity and Control in Synthetic Processes
The purity of the this compound precursor is paramount, as impurities can significantly affect subsequent sol-gel processes and the final material's properties. Control over precursor purity begins with the careful management of the synthetic process.
Stoichiometric precision is a key factor. A molar ratio of 3 moles of sec-butyl alcohol to 1 mole of aluminum is standard for ensuring the complete reaction of the aluminum source. researchgate.netresearchgate.net Following the reaction, vacuum distillation is a critical step to remove non-volatile impurities and unreacted starting materials. smolecule.com The purity of the final product is typically verified using quantitative analysis techniques such as complexometric methods. researchgate.net Through these controlled dissolution and distillation processes, a purity of 99.2% can be achieved. researchgate.net This level of purity ensures reproducibility in applications like the synthesis of chelated derivatives, where precise molar ratios are critical for achieving high coordination efficiency and preventing undesirable gelation kinetics. smolecule.com
Derivatization and Chemical Modification of this compound for Tailored Reactivity
Unmodified this compound is highly reactive, particularly towards water, which leads to uncontrolled hydrolysis and precipitation. ceramic-science.com To tailor its reactivity for applications like sol-gel synthesis, chemical modification through ligand exchange and chelation is employed.
Ligand exchange is a fundamental strategy to modify the chemical environment of the aluminum center. In this process, one or more of the sec-butoxide ligands are substituted by other functional groups. This derivatization can lead to the formation of new molecular precursors with tailored properties. uni-saarland.de
A notable example is the reaction of this compound with 2,6-pyridinedicarboxylic acid to form an Al-Pydca complex, which serves as a hybrid inorganic-organic material precursor. researcher.life The reaction with β-ketoesters like ethyl acetoacetate (B1235776) (EAA) is particularly well-studied and demonstrates the complexity of the resulting species. researchgate.net Nuclear Magnetic Resonance (NMR) studies have identified several complexation products depending on the reactant ratios, including:
Tris-chelated monomer: Al(EAA)₃
Bis-chelated dimer: Al₂(OⁿBu)₄(EAA)₂
Tris-chelated dimer: Al₂(OⁿBu)₃(EAA)₃
Tetra-chelated dimer: Al₂(OⁿBu)₂(EAA)₄
Mono-chelated trimer: Al₃(OⁿBu)₈(EAA) researchgate.net
This formation of more stable complexes involving multidentate ligands is driven by the chelate effect, where the substitution of several monodentate ligands by one multidentate ligand leads to a significant increase in the entropy of the system, thus favoring the formation of the chelated complex. studymind.co.uk
The rapid hydrolysis and condensation of this compound present a significant challenge in sol-gel processing. Chelating agents are widely used to control these kinetics. ceramic-science.comresearchgate.net Agents such as β-diketones and β-ketoesters, including acetylacetone (B45752) (AcAc) and ethyl acetoacetate (EAA), are particularly effective. uni-saarland.deresearchgate.net
The mechanism of control involves the chelating agent replacing one or more of the sec-butoxide groups. researchgate.net The acetoacetic ester moiety, for example, acts as a bidentate ligand, coordinating to the aluminum atom through its carbonyl and enolate oxygen atoms to form a stable six-membered ring structure. smolecule.com This chelation blocks reactive sites on the aluminum precursor and makes the remaining alkoxy groups less susceptible to hydrolysis. researchgate.net The effect is substantial, with studies showing that chelation can slow hydrolysis kinetics by up to three orders of magnitude compared to the unmodified alkoxide. smolecule.com
The degree of stabilization is highly dependent on the molar ratio of the chelating agent to the aluminum alkoxide.
At low ratios (e.g., below 0.5:1 of EAA to aluminum), partial chelation occurs, leading to heterogeneous gel structures. smolecule.com
Research has shown that an optimal molar ratio of acetylacetone to this compound is in the range of 0.3 to 0.4 for preparing transparent alumina (B75360) gels with very high surface areas (up to 560 m²/g). csic.esresearchgate.net
At high ratios (e.g., >1:1), stable mononuclear complexes can form that are resistant to hydrolysis for extended periods. smolecule.com
The choice of chelating agent also influences the properties of the resulting sol. Generally, EAA leads to the formation of smaller particles in the sol compared to AcAc. uni-saarland.de The hydrolytic stability of these modifying ligands is also a factor, with the stability of the chelate bond being greater in aluminum complexes than in analogous titanium or zirconium complexes. uni-saarland.de This controlled hydrolysis allows for the formation of stable sols composed of nano-sized particles, preventing the undesirable precipitation of gelatinous aluminum hydroxides and enabling the synthesis of advanced ceramic materials and coatings. ceramic-science.comuni-saarland.de
Table 2: Effect of Chelating Agents on this compound Sols
| Chelating Agent | Molar Ratio (Agent:Al) | Observation | Resulting Particle/Pore Size | Source(s) |
|---|---|---|---|---|
| Acetylacetone (AcAcH) | 0.3 - 0.4 | Maximum surface area in calcined gel | N/A | csic.es, researchgate.net |
| Ethylacetoacetate (EAA) | N/A | Leads to smaller particles than AcAcH | 1 - 15 nm (smaller range) | uni-saarland.de |
| Acetylacetone (AcAcH) | N/A | Leads to larger particles than EAA | 1 - 15 nm (larger range) | uni-saarland.de |
Fundamental Reactivity and Mechanistic Investigations of Aluminum Sec Butoxide
Hydrolysis and Condensation Pathways in Sol-Gel Processes
The sol-gel process involving aluminum sec-butoxide (B8327801) is a cornerstone for the synthesis of various alumina-based materials. The process hinges on two primary reactions: hydrolysis and condensation. Aluminum alkoxides, including aluminum sec-butoxide, are known for their high reactivity, which necessitates careful control over these reaction pathways to achieve desired material properties. mdpi.comcsic.es
Kinetic and Mechanistic Aspects of Hydrolysis
The hydrolysis of aluminum alkoxides like this compound is characterized by its rapid kinetics. mdpi.comresearchgate.net The fundamental mechanism involves a nucleophilic substitution where the alkoxy groups (-OBus) are replaced by hydroxyl groups (-OH) from water. mdpi.com This reaction is generally initiated by the nucleophilic addition of a water molecule to the aluminum center, followed by a proton transfer.
Due to the high reactivity of this compound, its uncontrolled hydrolysis typically leads to the immediate precipitation of aluminum hydroxide (B78521), which is often undesirable for forming homogeneous gels. researchgate.netceramic-science.com To mitigate this, chelating agents such as β-diketones (e.g., acetylacetone (B45752), AcAc) and β-ketoesters (e.g., ethyl acetoacetate (B1235776), EAA) are widely employed. mdpi.comresearchgate.net These agents modify the precursor by replacing one or more of the reactive sec-butoxide groups with a less hydrolyzable ligand. ceramic-science.com This modification effectively blocks some of the reactive sites on the aluminum precursor, thereby slowing down the hydrolysis and subsequent condensation rates. researchgate.net This controlled reactivity prevents rapid precipitation and allows for the formation of transparent, homogeneous gels. researchgate.net
While specific kinetic models for the hydrolysis of this compound are not extensively detailed in the provided literature, solid-state kinetic models like the Avrami-Erofeev model are used to describe the kinetics of similar solid-state transformations, such as the hydrolysis and rearrangement in zeolite synthesis. nih.gov These models could conceptually be applied to understand the nucleation and growth processes during the gelation of aluminum-based materials.
Influence of Solvents and Reaction Media on Hydrolysis and Gelation Characteristics
The presence of co-solvents can also alter the material's structure. For example, the addition of limited amounts of ethanol (B145695) as a co-solvent during the hydrolysis of this compound has been observed to promote the formation of macropores. csic.es In systems involving isopropyl alcohol, translucent gels are often formed in compositions with high isopropyl alcohol content and high water content. researchgate.net The solvent not only facilitates the reaction but can also be incorporated into the final gel structure. For example, isopropanol (B130326) molecules have been found adsorbed in aerogels produced from the this compound-water-isopropyl alcohol system. researchgate.net Furthermore, when dissolved in ethanol, a modified precursor like Al(OBus)2(etac) can undergo exchange reactions with the solvent, which influences the equilibrium of species in the solution and favors the formation of pentacoordinated aluminum sites. researchgate.net
Effects of pH and Water Content on Reaction Progression and Material Formation
The pH of the reaction medium and the molar ratio of water to the aluminum alkoxide precursor are critical parameters that dictate the progression of the hydrolysis and condensation reactions and, consequently, the structure and phase of the resulting alumina (B75360).
The water-to-aluminum ratio directly influences the rate of development of order in the gel structure. nih.gov At low water-to-aluminum ratios, the formation of pseudoboehmite (γ-AlOOH) is favored. cambridge.org As the water content increases, a transformation from pseudoboehmite to bayerite (α-Al(OH)3) can occur. cambridge.org High water content generally promotes hydrolysis. researchgate.net For instance, in one study, translucent gels were formed in compositions with high water content. researchgate.net However, the effect can be complex; in the synthesis of mesoporous aluminas, the surface area was found to increase with the H2O:Al ratio up to a certain point. csic.es
The pH, often controlled by adding an acid or base, plays a crucial role in the synthesis. Hydrolysis of this compound can be carried out under both acidic and alkaline conditions to produce boehmite nanoparticles. chemistryjournal.net In acidic conditions (e.g., using nitric acid as a catalyst), the hydrolysis of this compound in a 2-propanol solution can yield high surface area aluminas. csic.es The pH can also influence the morphology of the final product. For example, boehmite powders synthesized at an acidic pH have been found to contain more macropores compared to those produced under higher pH conditions. acs.org In some syntheses, the pH is regulated within a specific range (e.g., 6-8) to obtain mesoporous aluminas with wormhole-like pore structures. csic.es The following table summarizes findings on how pH and water content affect the final material.
| Precursor System | pH/Catalyst | Water to Al Ratio | Key Findings | Reference |
|---|---|---|---|---|
| This compound | Acidic (Nitric Acid) | Not specified | Catalyzed the hydrolysis in 2-propanol solution to produce high surface area aluminas. | csic.es |
| This compound | pH 6-8 | ≤ 8 | Resulted in mesoporous aluminas with wormhole-like structures and a surface area up to 485 m²/g. | csic.es |
| This compound | Acidic | Not specified | Resulted in boehmite powders with a higher population of macropores compared to higher pH conditions. | acs.org |
| This compound | Not specified | Low | Favored the formation of pseudoboehmite. | cambridge.org |
| This compound | Not specified | High | Led to the transformation of pseudoboehmite to bayerite. | cambridge.org |
| This compound in Isopropyl Alcohol | Not specified | High | Formation of translucent gels. | researchgate.net |
Alcoholysis and Transesterification Reactions
This compound participates in alcoholysis and is utilized as a catalyst in transesterification reactions.
Alcoholysis is a reaction where an alcohol displaces the alkoxy groups of the aluminum alkoxide. Studies have shown that this compound undergoes alcoholysis with alcohols such as 2-ethoxyethanol (B86334) and 2-butoxyethanol (B58217) at room temperature. inonu.edu.tr The combining ratio for these reactions was determined to be 1:3 [Al(OBus)3:alcohol] through ¹H NMR analysis. inonu.edu.tr This process effectively exchanges the sec-butoxide groups with the new alkoxy groups, leading to a modified aluminum alkoxide precursor.
Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. wikipedia.org This reaction is often catalyzed by acids or bases. wikipedia.org In a base-catalyzed mechanism, an alkoxide acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate, which then collapses to yield the new ester. masterorganicchemistry.com this compound has been employed as a catalyst for such reactions, particularly in polymer chemistry. For example, it has been used to catalyze the transesterification of poly(L-lactic acid) (PLA). researchgate.net It has also been utilized as a transesterification catalyst to enhance the chemical interactions between recycled sheet molding compound (SMC) and fresh unsaturated polyester (B1180765) resin (UPR). researchgate.net
Coordination Chemistry and Oligomerization Behavior in Solution
In solution, aluminum alkoxides, including this compound, tend to exist not as simple monomers but as oligomeric species. This behavior is driven by the tendency of the aluminum atom to expand its coordination number.
Formation and Equilibrium of Oligomeric Species (Dimers, Trimers)
This compound in solution can form various oligomeric species, such as dimers and trimers. researchgate.net This oligomerization occurs through the formation of bridging alkoxy groups between aluminum centers. The modification of this compound with chelating agents like ethyl acetoacetate (EAA) significantly influences this oligomerization behavior.
Nuclear Magnetic Resonance (NMR) studies have been instrumental in identifying the various species in solution. When this compound is chelated with EAA, several complexation products are observed, including a bis-chelated dimer, a tris-chelated dimer, a tetra-chelated dimer, and a monochelated trimer. researchgate.net The presence of these oligomers indicates a complex equilibrium in the solution. The degree of oligomerization and the coordination number of the aluminum atoms are affected by the ratio of the chelating agent to the alkoxide. As the EAA to this compound ratio increases, the coordination of the aluminum shifts towards six-coordination. researchgate.net The ethylacetoacetate-modified precursor, Al(OBus)2(etac), exists in solution as oligomeric species containing hexa-, penta-, and tetracoordinated aluminum atoms. researchgate.net
Influence of Ligands on Aluminum Coordination States
The coordination environment of the aluminum atom in this compound is highly susceptible to the introduction of external ligands. In its native state, this compound exists predominantly as oligomeric species, such as dimers and trimers, where the aluminum atoms are typically tetracoordinated. However, the introduction of various ligands can induce significant changes in the coordination number and geometry of the aluminum center, leading to the formation of five- and six-coordinated species. This modification of the coordination sphere is a critical aspect of the reactivity of this compound, influencing its stability, solubility, and utility in various chemical transformations, particularly in sol-gel processes.
Detailed investigations, primarily utilizing multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy, have elucidated the effects of different classes of ligands on the coordination states of aluminum in this compound.
Bidentate Chelating Ligands:
One of the most extensively studied classes of ligands for modifying this compound is β-dicarbonyl compounds, such as ethyl acetoacetate (EAA). The reaction between this compound and EAA leads to the stepwise replacement of sec-butoxy groups with the chelating EAA ligand. This process is accompanied by a progressive increase in the coordination number of the aluminum atom.
27Al NMR studies have provided quantitative insights into this transformation. As the molar ratio of EAA to this compound (ASB) increases, a distinct shift from four-coordinated aluminum (Al(IV)) to five-coordinated (Al(V)) and six-coordinated (Al(VI)) aluminum is observed. Research has shown that at an EAA/ASB ratio of 0.5, the majority of aluminum remains tetracoordinated, but the proportion of hexacoordinated aluminum increases significantly as more EAA is added. Current time information in Bangalore, IN.researchgate.net Above an EAA/ASB ratio of 2.5, the aluminum exists almost exclusively in a six-coordinated state. Current time information in Bangalore, IN.researchgate.net
The complexation process results in the formation of various monomeric and oligomeric species. For instance, at different stoichiometric ratios, complexes such as the tris-chelated monomer Al(EAA)3, the bis-chelated dimer Al2(OsBu)4(EAA)2, and the tetra-chelated dimer Al2(OsBu)2(EAA)4 have been identified. researcher.life A particularly interesting species, a tris-chelated dimer with the formula Al2(OsBu)3(EAA)3, has been proposed, featuring one six-coordinated and one five-coordinated aluminum atom. This highlights the intricate structural possibilities that arise from the introduction of chelating ligands.
The following table summarizes the distribution of aluminum coordination states at various EAA/ASB molar ratios as determined by 27Al NMR spectroscopy.
| EAA/ASB Molar Ratio | % Tetracoordinated Al | % Pentacoordinated Al | % Hexacoordinated Al |
| 0.5 | 65 | 15 | 20 |
| 1.0 | 40 | 20 | 40 |
| 1.5 | 20 | 25 | 55 |
| 2.0 | 5 | 15 | 80 |
| 2.5 | 0 | 5 | 95 |
| 3.0 | 0 | 0 | 100 |
Note: The data presented in this table is a representative compilation from various NMR studies and illustrates the general trend. Exact percentages may vary depending on specific reaction conditions.
Other Ligands:
Alkanolamines, such as mono-, di-, and tri-ethanolamines, also induce structural changes around the aluminum atom. 27Al NMR studies have revealed that the addition of these ligands alters the coordination environment, with the extent of this change being dependent on the number of hydroxyl groups in the alkanolamine molecule.
Catalytic Applications of Aluminum Sec Butoxide in Organic Transformations and Polymerization
Ring-Opening Polymerization (ROP) of Cyclic Esters
The ring-opening polymerization of cyclic esters is a crucial method for producing biodegradable and biocompatible polyesters. ulisboa.ptmdpi.commdpi.com Aluminum alkoxides, including aluminum sec-butoxide (B8327801), are effective initiators for this process. psu.ac.thresearchgate.net
Initiation Mechanisms and Kinetic Studies in ROP
The ROP of cyclic esters initiated by aluminum alkoxides, such as aluminum sec-butoxide, generally proceeds through a coordination-insertion mechanism. mdpi.comresearchgate.neted.ac.uk This mechanism involves the following key steps:
Coordination: The carbonyl oxygen of the cyclic ester monomer coordinates to the aluminum center of the initiator. mdpi.comresearchgate.net
Insertion: The monomer is then inserted into the aluminum-alkoxide bond. mdpi.com This step involves the nucleophilic attack of the alkoxide group on the carbonyl carbon of the coordinated monomer.
Ring-Opening: The acyl-oxygen bond of the cyclic ester cleaves, leading to the ring-opening and the formation of a propagating species with an aluminum alkoxide at the chain end.
Propagation: The newly formed aluminum alkoxide end-group can then coordinate with another monomer, continuing the polymerization process.
Kinetic studies, including those employing Density Functional Theory (DFT), have provided deeper insights into this mechanism. mdpi.comresearchgate.net For the ROP of ε-caprolactone (CL) initiated by aluminum trialkoxides, the rate-determining step is the formation of a penta-O-coordinated aluminum species. researchgate.net The activation energies for this step have been calculated and are in agreement with experimental kinetic data. researchgate.net
Factors Influencing Polymerization Kinetics and Polymer Characteristics
Several factors significantly influence the kinetics of the polymerization and the characteristics of the resulting polymer, such as molecular weight and dispersity.
Initiator Concentration: Higher initiator concentrations generally lead to lower number-average molecular weights of the resulting polymers. psu.ac.th
Reaction Temperature: Temperature plays a critical role. For instance, in the polymerization of δ-valerolactone (VL) and ε-caprolactone (CL), increasing the temperature beyond a certain point (the ceiling temperature) can lead to a decrease in yield and molecular weight due to an increase in side reactions like backbiting. psu.ac.th
Alkoxide Substituent: The structure of the alkoxide group on the aluminum initiator has a profound effect on its activity. Theoretical studies have shown that branched substituents, such as in this compound and aluminum isopropoxide, are more efficient initiators for the ROP of ε-caprolactone compared to linear or more sterically hindered ones like aluminum ethoxide and aluminum tert-butoxide. researchgate.net This is attributed to the ability of the branched groups to stabilize intermediates and transition states. researchgate.net
Monomer Ring Structure: The structure of the cyclic ester monomer, particularly its ring size, influences its polymerizability. ulisboa.ptmdpi.com The strain of the ring is a significant factor, with larger rings often exhibiting more favorable thermodynamics for polymerization. ulisboa.pt
Solubility: The solubility of the aluminum alkoxide initiator in the monomer is crucial for efficient polymerization. This compound, being a liquid and generally having good solubility in monomers like ε-caprolactone, often exhibits higher activity compared to solid initiators that may have poor solubility. psu.ac.th
Table 1: Effect of Initiator and Temperature on the Bulk ROP of ε-Caprolactone (CL) and δ-Valerolactone (VL)
| Initiator | Monomer | Temperature (°C) | Yield (%) | Mn ( g/mol ) |
|---|---|---|---|---|
| Al(OsBu)₃ | CL | 120 | 92 | 2.83 x 10⁴ |
| Al(OiPr)₃ | CL | 120 | - | - |
| Al(OEt)₃ | CL | 120 | - | - |
| Al(OtBu)₃ | CL | 120 | - | - |
| Al(OsBu)₃ | VL | 100 | - | - |
| Al(OsBu)₃ | CL | 100 | - | - |
Data derived from a comparative study on aluminum trialkoxide initiators. psu.ac.th
Stereocontrol and Molecular Weight Regulation in Polymerization
Achieving control over the stereochemistry and molecular weight of the resulting polyesters is a key objective in ROP. Aluminum-based catalysts have shown significant potential in this area. mdpi.com
The use of chiral aluminum complexes can lead to the production of stereoregular polymers. researchgate.net For example, chiral aluminum alkoxide complexes have been successfully employed to synthesize syndiotactic polylactide (PLA). researchgate.net The design of the ligand environment around the aluminum center is crucial for achieving high stereoselectivity. researchgate.netresearchgate.net
Molecular weight can be regulated by controlling the initiator concentration and reaction conditions. psu.ac.th In a "living" polymerization, where termination and chain transfer reactions are absent, the molecular weight of the polymer increases linearly with monomer conversion, and the dispersity remains narrow. mdpi.com Certain aluminum-based systems have demonstrated living polymerization characteristics, allowing for the synthesis of well-defined block copolymers. mdpi.com
Lewis Acid Catalysis in Organic Synthesis
Aluminum compounds, including this compound, are widely recognized for their role as Lewis acids in organic synthesis. wikipedia.orgnumberanalytics.com A Lewis acid is an electron pair acceptor, and by coordinating to a Lewis basic site in a substrate, it can activate the substrate towards various transformations. wikipedia.orgutdallas.edu
Role as a Lewis Acid in Specific Organic Reactions
This compound can function as a Lewis acid catalyst in several organic reactions. unilongmaterial.comsmolecule.com Its Lewis acidity arises from the electron-deficient nature of the aluminum atom. Some examples of reactions where aluminum-based Lewis acids are employed include:
Friedel-Crafts Reactions: Aluminum alkoxides can catalyze Friedel-Crafts reactions by activating the electrophile. unilongmaterial.com
Carbonyl Addition Reactions: By coordinating to the oxygen of a carbonyl group, a Lewis acid like this compound increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. wikipedia.org
Diels-Alder Reactions: Lewis acids can accelerate Diels-Alder reactions by coordinating to the dienophile, thereby lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org
Alkylation of Pyridines: Aluminum alkyls, acting as Lewis acids, can activate the pyridine (B92270) ring towards alkylation. rsc.org
Mechanistic Insights into Lewis Acid Catalyzed Pathways
The fundamental principle behind Lewis acid catalysis is the interaction of the Lewis acid with a Lewis basic site on a reactant molecule. wikipedia.orgutdallas.edusioc.ac.cn This interaction, typically the formation of an adduct, withdraws electron density from the reactant, thereby activating it. wikipedia.org
For instance, in a carbonyl addition reaction, the aluminum center of this compound coordinates to the carbonyl oxygen. This coordination makes the carbonyl carbon more electrophilic and thus more reactive towards nucleophiles. wikipedia.org The pathway can proceed through different mechanisms, such as SN1 or SN2, depending on the specific reaction and substrates involved, which can have significant stereochemical implications. wikipedia.org
Computational studies have been instrumental in elucidating the mechanisms of Lewis acid-catalyzed reactions. nih.gov For example, in the Zr-catalyzed amidation reaction, which is mechanistically relevant, the Lewis acidity of the metal center was shown to be crucial for activating the carboxylic acid for nucleophilic attack by the amine. nih.gov Similar principles apply to aluminum-catalyzed reactions. The steric and electronic properties of the ligands attached to the aluminum center, such as the sec-butoxide groups, can be tailored to fine-tune the catalytic activity and selectivity. rsc.org
Heterogeneous Catalysis and Catalyst Support Development
This compound serves as a critical precursor in the development of advanced materials for heterogeneous catalysis. thermofisher.inottokemi.comfishersci.secymitquimica.comchemicalbook.com Its utility lies primarily in its role in synthesizing high-surface-area catalyst supports, particularly mesoporous alumina (B75360), and in modifying catalyst surfaces to enhance their performance. csic.esscirp.orgepfl.ch The controlled hydrolysis and condensation of this compound allow for the precise engineering of the textural and chemical properties of the resulting alumina, which are crucial for catalytic applications. epfl.chresearchgate.net
Synthesis of Mesoporous Alumina with Tunable Acidity and Porosity for Catalytic Applications
The synthesis of mesoporous alumina (γ-Al2O3) using this compound as a precursor is a widely researched area due to alumina's importance as a catalyst support in various industrial processes. scirp.org The sol-gel method is commonly employed, where the hydrolysis of this compound is carefully controlled in the presence of structure-directing agents or templates. acs.orgias.ac.in By manipulating synthesis variables such as the type of template, pH, solvent, and subsequent calcination temperatures, it is possible to tune the porosity and acidity of the resulting alumina material. csic.esntu.edu.sg
Research has demonstrated that different templating agents lead to varied porous structures. For instance, the use of surfactants like stearic acid can produce mesoporous aluminas with a wormhole-like pore structure. csic.es The choice of template and synthesis conditions significantly impacts the final textural properties of the alumina. A versatile strategy involves the evaporation-induced self-assembly of a triblock copolymer (F127) mixed with a sol derived from aluminum tri-sec-butoxide. acs.org This method allows for the creation of well-ordered mesoporous crystalline γ-Al2O3 with tunable pore sizes across micro, meso, and macro scales, and high surface areas. acs.orgntu.edu.sg
The acidity of the alumina support, a crucial factor for many catalytic reactions, can also be controlled. The use of chelating ligands, such as ethylacetoacetate to modify the this compound precursor, results in alumina nanofibers with a high total acidity, primarily composed of Lewis acid sites. researchgate.netresearchgate.netul.ie The concentration of acid sites and the ratio of Brønsted to Lewis acidity can be adjusted by the synthesis method and the incorporation of other elements.
The table below summarizes findings from various studies on the synthesis of mesoporous alumina using this compound, highlighting the tunability of its properties.
Facilitation of CO Dissociation and Metal Particle Dispersion on Modified Surfaces
This compound is instrumental in modifying the surfaces of metal catalysts to enhance their activity and selectivity, particularly in processes like the Fischer-Tropsch synthesis. researcher.lifemdpi.com An innovative approach involves creating inverse model catalysts, where nano-sized alumina islands are formed on the surface of a primary metal catalyst, such as cobalt oxide (Co3O4), by impregnating it with a solution of this compound. mdpi.comresearchgate.netuct.ac.za This modification has profound effects on the catalyst's performance.
The presence of these alumina islands significantly improves the dispersion of the active metal particles and prevents their sintering at high temperatures, which in turn increases the available metal surface area. mdpi.comuct.ac.za More critically, the alumina deposits introduce strong Lewis acid sites onto the catalyst surface. researcher.lifeuct.ac.za These acid sites are believed to interact with adsorbed carbon monoxide (CO), weakening the C-O bond and facilitating its dissociation—a key step in the Fischer-Tropsch reaction. mdpi.comresearchgate.netuct.ac.za
Kinetic studies on these alumina-modified cobalt catalysts have shown enhanced CO dissociation. researcher.lifemdpi.com This leads to a desirable shift in product selectivity, characterized by a decrease in methane (B114726) production and an increase in the formation of higher-value C5+ hydrocarbons. researcher.lifemdpi.com The facilitation of CO dissociation increases the surface coverage of carbon, which can alter the reaction pathways and favor the growth of longer hydrocarbon chains. mdpi.com
The following table presents research findings on the effect of modifying cobalt oxide with alumina derived from this compound.
Applications in Advanced Materials Synthesis and Engineering
Sol-Gel Synthesis of Aluminum-Based Oxides and Ceramics
The sol-gel process utilizing aluminum sec-butoxide (B8327801) is a versatile method for producing a wide array of aluminum-based oxides and ceramics. This bottom-up approach allows for the creation of highly pure and homogeneous materials at relatively low temperatures, offering significant advantages over conventional high-temperature solid-state reactions.
Preparation of Alumina (B75360) (Al2O3) with Controlled Microstructure and Phase Composition
Aluminum sec-butoxide is extensively used as a precursor in the sol-gel synthesis of various alumina (Al2O3) phases, allowing for meticulous control over the material's microstructure and crystalline form. The specific phase of aluminum (oxy)hydroxide and the subsequent alumina polymorph are determined by the synthesis conditions, particularly the hydrolysis ratio.
The hydrolysis of this compound is a key step in synthesizing different aluminum-containing minerals. cambridge.orgresearchgate.net At low water-to-aluminum molar ratios, the reaction product is typically pseudoboehmite. cambridge.orgresearchgate.net As the water content increases, pseudoboehmite transforms, with bayerite being the final phase. cambridge.orgresearchgate.net This transformation highlights the ability to selectively produce specific aluminum hydroxide (B78521) precursors by controlling the stoichiometry of the hydrolysis reaction.
Further processing of these precursors via calcination yields different phases of alumina. For instance, γ-Al2O3, a phase noted for its high specific surface area and significant pore volume, is a common target for catalytic applications. scirp.org It can be synthesized via an aqueous sol-gel method using this compound. scirp.orgscirp.org The resulting alumina's textural properties, such as surface area and pore volume, can be influenced by the choice of aluminum precursor, with aluminum nitrate (B79036) sometimes yielding higher porosity compared to this compound. scirp.org
Hydrothermal assisted sol-gel processing of this compound also allows for phase control. At a treatment temperature of 100°C, pseudoboehmite is formed, which then transforms into well-crystallized boehmite at 200°C. asianpubs.org Calcination of these materials can then lead to γ-Al2O3. acs.orgfigshare.com The ability to control the formation of intermediate phases like pseudoboehmite and bayerite is crucial as their structural and morphological properties dictate the characteristics of the final calcined alumina. researchgate.net
| Precursor | Synthesis Method | Key Condition | Resulting Phase(s) | Reference |
| This compound | Hydrolysis | Low water/aluminum ratio | Pseudoboehmite | cambridge.orgresearchgate.net |
| This compound | Hydrolysis | High water/aluminum ratio | Bayerite (from pseudoboehmite) | cambridge.orgresearchgate.net |
| This compound | Aqueous Sol-Gel | - | γ-Al2O3 | scirp.org |
| This compound | Hydrothermal Sol-Gel | 100°C | Pseudoboehmite | asianpubs.org |
| This compound | Hydrothermal Sol-Gel | 200°C | Well-crystallized Boehmite | asianpubs.org |
Synthesis of Mixed Metal Oxides
This compound is a valuable aluminum source for the sol-gel synthesis of complex mixed metal oxides, enabling the formation of homogeneous, high-purity materials.
Magnesium Aluminate (MgAl2O4): Magnesium aluminate spinel (MgAl2O4) can be prepared using a modified sol-gel method where magnesium oxide powder is dispersed in an isopropanol (B130326) solution of this compound. scientific.netresearchgate.net Gelation is induced by the addition of water, and subsequent calcination at temperatures around 500°C initiates the formation of the MgAl2O4 spinel phase. scientific.net This approach allows for synthesis at lower temperatures compared to traditional methods. scientific.net Other routes use precursors like magnesium nitrate hexahydrate and this compound in an acidic medium, leading to the formation of MgAl2O4 at temperatures as low as 300°C. pan.pl
Alumina-Zirconia (Al2O3-ZrO2): Alumina-zirconia mixed oxides are synthesized via the sol-gel method using aluminum tri-sec-butoxide and zirconium n-propoxide as precursors. scirp.org The choice of solvent (e.g., ethanol (B145695), isopropanol) and the rate of water addition are critical parameters that influence the textural properties and homogeneity of the resulting powders. scirp.org Calcination of these materials at 700°C can produce high specific surface areas, in the range of 200-240 m²/g. scirp.org This method offers superior homogeneity and microstructural control compared to conventional techniques. scirp.org
Calcium Aluminates: Various calcium aluminate compounds, important in cement and refractory technologies, are synthesized using this compound and a calcium source like calcium nitrate tetrahydrate. ceramic-science.comcuneyttas.comceramic-science.com To manage the high reactivity of the aluminum alkoxide, a chelating agent such as ethyl acetoacetate (B1235776) is often employed. ceramic-science.comceramic-science.com This modification reduces the rate of hydrolysis, allowing for a more controlled condensation process. ceramic-science.com The sol-gel route can produce high-purity calcium aluminate (CaAl2O4) as the major crystalline phase after calcination at temperatures above 900°C, with minor phases like CaAl4O7 and Ca12Al14O33 also forming. ceramic-science.comceramic-science.com Specific compounds like dodecacalcium hepta-aluminate (Ca12Al14O33) can be targeted by controlling the stoichiometry and reaction conditions. google.com
| Mixed Metal Oxide | Aluminum Precursor | Co-precursor(s) | Synthesis Method | Key Findings | Reference |
| MgAl2O4 | This compound | MgO powder | Modified Sol-Gel | Spinel formation starts around 500°C. | scientific.net |
| Al2O3-ZrO2 | Aluminum tri-sec-butoxide | Zirconium n-propoxide | Sol-Gel | High surface area (200-240 m²/g) after calcination at 700°C. Homogeneity is favored by slow water addition in ethanol. | scirp.org |
| CaAl2O4 | This compound | Calcium nitrate tetrahydrate, Ethyl acetoacetate (chelator) | Sol-Gel | Crystallization begins above 900°C. CaAl2O4 is the major phase. | ceramic-science.comceramic-science.com |
Development of Hierarchically Porous Materials
The use of this compound as a precursor enables the synthesis of materials with complex, hierarchical pore structures, combining macropores and mesopores. These materials are of great interest for applications in catalysis and separation, where efficient mass transport and high surface area are required.
One approach involves a simple self-assembly process using this compound in a solution containing phosphates (H3PO4 and Na2HPO4). acs.orgfigshare.comacs.org This method yields hierarchically mesoporous-macroporous phosphated aluminum (oxyhydr)oxides. The resulting materials exhibit uniform macropores with sizes ranging from 500 to 1800 nm, where the macropore walls are themselves composed of accessible mesopores. acs.orgfigshare.com After calcination, these materials form a γ-Al2O3 phase and demonstrate high thermal stability up to at least 800°C. acs.orgfigshare.com
Another strategy employs templates, such as polystyrene spheres, with this compound as the aluminum source. researchgate.net This route can produce hierarchically ordered macro-mesoporous γ-alumina with a distinctive grainy wall structure composed of nanoparticles. These materials possess a highly ordered porous structure, high surface area (e.g., ~213 m²/g), and large pore volume (~0.45 cm³/g), which enhances the accessibility of active sites for large molecules. researchgate.net
Thin Film and Coating Technologies
This compound is an effective precursor for depositing thin films and coatings, particularly for alumina, through vapor deposition techniques. Its liquid state and thermal stability make it a viable alternative to more hazardous or difficult-to-handle precursors.
Precursor for Atomic Layer Deposition (ALD) of Alumina Films
Aluminum tri-sec-butoxide (ATSB) has been investigated as a non-pyrophoric, liquid precursor for the atomic layer deposition (ALD) of alumina (Al2O3) films. mdpi.comjyu.fiaip.orgjyu.fiugent.be This is a significant advantage over the most common precursor, trimethylaluminum (B3029685) (TMA), which is highly pyrophoric and poses safety challenges. jyu.fiaip.org The liquid nature of ATSB facilitates easier handling and delivery into the ALD reactor. jyu.fiaip.orgugent.be
Both thermal and plasma-enhanced ALD processes have been successfully developed using ATSB with co-reactants like water, oxygen plasma, or water plasma. jyu.fiaip.org These processes can achieve stable, self-limiting growth, which is the hallmark of ALD. mdpi.com Research has demonstrated that high-quality, uniform, and near-stoichiometric Al2O3 films can be deposited on various substrates, including silicon, glass, and quartz. mdpi.comaip.org
| ALD Process | Precursor | Co-reactant | Deposition Temperature (°C) | Growth Rate (Å/cycle) | Reference |
| Thermal ALD | ATSB | Water | 200 | 0.12 - 0.15 | mdpi.com |
| Thermal ALD | ATSB | Water | 100 - 200 | 1.0 - 1.4 | jyu.fiaip.org |
| PEALD | ATSB | O2 Plasma | 100 - 200 | 1.0 - 1.4 | jyu.fiaip.org |
| PEALD | ATSB | H2O Plasma | 100 - 200 | 1.0 - 1.4 | jyu.fiaip.org |
Investigation of Growth Mechanisms in ALD
Studies into the ALD process using aluminum tri-sec-butoxide (ATSB) and water have focused on optimizing deposition parameters to achieve true self-limiting growth. mdpi.com The process involves sequential pulses of the ATSB precursor and the water co-reactant, separated by inert gas purges. The reaction mechanism is based on the self-limiting surface reactions between the precursor, the co-reactant, and the substrate surface.
Optimization of parameters such as precursor temperature (e.g., 120°C), deposition temperature (e.g., 200°C), pulse times, and purge times is crucial for achieving a stable ALD process. mdpi.com Under optimized conditions, a consistent growth rate of approximately 0.12 nm/cycle can be achieved. mdpi.com Detailed investigations have confirmed the ALD growth window for ATSB is typically between 100°C and 200°C. aip.org At temperatures between 200°C and 300°C, some parasitic chemical vapor deposition (CVD)-type decomposition can occur, which deviates from the ideal self-limiting ALD growth mechanism. aip.org The resulting films demonstrate excellent conformity and thickness control even on complex, three-dimensional nanostructures. mdpi.com
Optimization of Deposition Parameters for Film Uniformity and Control
The successful deposition of uniform and controlled thin films using this compound is highly dependent on the optimization of various process parameters. In techniques like pulsed pressure metal-organic chemical vapor deposition (PP-MOCVD), the choice of solvent and precursor concentration are critical factors. researchgate.net Studies have shown that while the solvent may not affect the surface morphology of the deposited alumina films, it significantly influences the deposition rate. researchgate.net For instance, hexane (B92381) has been identified as a more suitable solvent for this compound than toluene (B28343) due to its lower enthalpy of vaporization, which leads to an improved and more uniform deposition rate. researchgate.netarxiv.org
The arrival rate of the precursor flux to the substrate is another crucial parameter that requires careful control. researchgate.net This can be managed by adjusting the precursor concentration, selecting a solvent with a low enthalpy of vaporization, and utilizing a shield above the substrate. researchgate.net These adjustments directly impact the surface morphology and growth rate of the films, with smoother and more uniform films achieved under optimized conditions. arxiv.org For example, a smooth, uniform alumina film with an RMS roughness of 5-7 nm has been obtained by controlling these parameters. arxiv.org
In the context of atomic layer deposition (ALD), the optimization of parameters such as precursor temperature, deposition temperature, carrier gas flow rate, and pulse and purge times is essential for achieving controllable and uniform film deposition. mdpi.com For aluminum tri-sec-butoxide (ATSB), optimal ALD conditions have been identified as a bubbler temperature of 120 °C, a deposition temperature of 200 °C, a gas flow rate of 120 sccm, an ATSB pulse time of 2.5 seconds, and an argon purge time of 3 minutes. mdpi.com
Precursor for Chemical Vapor Deposition (CVD) of Alumina Films
This compound is a preferred liquid precursor for chemical vapor deposition (CVD) of alumina (Al2O3) films, particularly in comparison to solid precursors. mdpi.com Its liquid state facilitates easier handling and delivery in various CVD techniques. ugent.beaip.org
Pulsed pressure MOCVD (PP-MOCVD) and direct liquid injection CVD (DLI-CVD) are advanced techniques that utilize this compound dissolved in a suitable solvent. arxiv.org In PP-MOCVD, a unique variant of DLI-CVD, the precursor solution is introduced into an evacuated chamber via an ultrasonic atomizer without a carrier gas, leading to flash vaporization. arxiv.org This process is influenced by the precursor-solvent chemistry, with a preference for solvents with high vapor pressure. arxiv.org
In DLI-MOCVD, amorphous alumina layers have been successfully deposited using aluminum tri-sec-butoxide. scielo.org.mx The process involves introducing the atomized liquid precursor in pulses into a vaporization and reaction chamber. scielo.org.mxresearchgate.net Key operational parameters include the vaporization chamber temperature, reaction chamber temperature, pulse frequency and duration, and carrier gas flow. scielo.org.mxresearchgate.net
A study on pulsed CVD was conducted to determine the minimum precursor pulse duration to prevent overdosing, which is a critical step in optimizing the deposition process. mdpi.com
| Deposition Technique | Precursor | Key Optimized Parameters | Outcome |
| Pulsed Pressure MOCVD | This compound in hexane | Deposition Temperature: 475°C researchgate.net | Improved deposition rate and film uniformity researchgate.net |
| Atomic Layer Deposition | Aluminum tri-sec-butoxide | Bubbler Temp: 120°C, Deposition Temp: 200°C, Gas Flow: 120 sccm, Pulse/Purge times mdpi.com | Stable growth rate of 0.12-0.15 nm/cycle mdpi.com |
| Direct Liquid Injection MOCVD | Aluminum tri-sec-butoxide | Vaporization Temp: 180°C, Reaction Temp: 370°C, Pulse: 1 Hz, 3 ms (B15284909) opening scielo.org.mxresearchgate.net | Deposition of amorphous alumina layers scielo.org.mx |
The morphology and growth of alumina films are directly influenced by the deposition parameters when using this compound. In PP-MOCVD, the arrival rate of the precursor flux is a determining factor for the surface morphology. arxiv.org A hybrid growth model has been proposed, which includes vapor phase deposition, aerosol formation, and particle impingement, all of which are controlled by the precursor flux. researchgate.net The choice of solvent, while not directly affecting morphology, influences the deposition rate and uniformity. researchgate.net For instance, using hexane as a solvent for this compound has been shown to produce more uniform films irrespective of the growth conditions. researchgate.net
In DLI-MOCVD, the deposition temperature plays a crucial role in determining the film's properties. Amorphous alumina films have been obtained at a relatively low reaction temperature of 370°C. scielo.org.mx The resulting films can achieve significant thickness, on the order of 100 µm. researchgate.net
Investigations into ALD processes have demonstrated that smooth and uniform films can be achieved. aip.org The use of aluminum tri-sec-butoxide as a precursor in both thermal and plasma-enhanced ALD has resulted in films with a low root mean square roughness of 0.3–0.5 nm. aip.org
| Deposition Technique | Solvent/Co-reactant | Key Finding on Morphology/Growth |
| Pulsed Pressure MOCVD | Hexane, Toluene | Precursor flux arrival rate controls surface morphology. Hexane provides better uniformity. researchgate.netarxiv.org |
| Direct Liquid Injection MOCVD | Not specified | Amorphous films deposited at 370°C with thicknesses around 100 µm. scielo.org.mxresearchgate.net |
| Atomic Layer Deposition | Water, Oxygen Plasma, Water Plasma | Production of smooth, uniform, and near-stoichiometric Al2O3 layers with low roughness. aip.org |
Pulsed CVD and Direct Liquid Injection Techniques
Role in the Synthesis of Functionalized Composite Materials
This compound serves as a valuable precursor in the synthesis of a variety of functionalized composite materials, including SiAlONs, materials for perovskite solar cells, and precursors for lithium-ion sieves.
In the production of SiAlON (silicon aluminum oxynitride) ceramics, this compound is used as a molecular-level precursor to introduce aluminum and oxygen into the silicon nitride lattice. alfred.edu This method achieves a highly homogeneous distribution of these elements, which persists to at least 1000°C, without the formation of alumina particles. alfred.edu This molecular-level distribution more effectively facilitates the formation of the SiAlON solid solution compared to using conventional alumina powder, leading to higher densities in the sintered ceramic. alfred.eduresearchgate.net The ultimate goal is to enhance densification while minimizing the residual glassy grain boundary phase. alfred.edu
For perovskite solar cells , this compound is utilized in a sol-gel process to create alumina scaffolds or passivation layers. researcher.lifenih.gov In one approach, an alumina sol is prepared from aluminum tri-sec-butoxide, which is then used to form mesoporous block copolymer-derived alumina superstructures. nih.gov These structures serve as scaffolds for the perovskite material. nih.gov Another strategy involves depositing aluminum oxide (AlOx) nanoparticles at the interface between the hole-transport layer and the perovskite layer. researcher.lifecitedrive.com This passivation of the interface, achieved using this compound, reduces defect density, leading to a significant increase in the photoelectric conversion efficiency and operational stability of the solar cells. researcher.lifecitedrive.com
This compound is also employed in the synthesis of precursors for manganese-based lithium-ion sieves . researchgate.netresearcher.life These materials are crucial for extracting lithium from brines. researchgate.net While the specific role of this compound in the chelation process is a subject of ongoing research, its use is associated with achieving an extremely low manganese dissolution rate and extending the service life of the ion sieve. researchgate.net This suggests it plays a role in stabilizing the structure of the lithium manganese oxide precursor. researchgate.netresearchgate.net
Advanced Analytical and Computational Investigations
Spectroscopic Probes for Structural Elucidation and Reaction Monitoring
Spectroscopic techniques are indispensable for probing the molecular structure and monitoring the chemical changes of aluminum sec-butoxide (B8327801) in various environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy (²⁷Al, ¹H, ¹³C) for Coordination State and Oligomerization Studies
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly utilizing ²⁷Al, ¹H, and ¹³C nuclei, offers a powerful, non-destructive method to investigate the coordination environment of the aluminum center and the oligomeric nature of aluminum sec-butoxide in solution.
²⁷Al NMR is highly sensitive to the coordination number of the aluminum atom. The chemical shift (δ) in ²⁷Al NMR spectra is a direct indicator of the aluminum's coordination state, with distinct ranges corresponding to four-coordinate (tetrahedral), five-coordinate, and six-coordinate (octahedral) species. vot.pl For instance, in its pure liquid form, which is highly viscous, or when dissolved in a non-coordinating solvent like benzene, this compound exhibits broad peaks corresponding to tetrahedral (δ ≈ 58 ppm) and pentacoordinated (δ ≈ 35 ppm) aluminum, along with signals for octahedral species (δ ≈ 4-6 ppm). dtic.mil
The addition of coordinating solvents or chelating agents significantly influences the coordination sphere of the aluminum atom. When dissolved in diacetone alcohol, ²⁷Al NMR spectra show the formation of five-coordinated structural units (δ ≈ 35 ppm) from the original four-coordinated ones, indicating a chemical modification that reduces the alkoxide's reactivity. oup.comoup.com Similarly, reaction with ethylacetoacetate (EAcAc) leads to the formation of six-coordinated aluminum species. researchgate.net The ratio of these different coordination states can be quantified through deconvolution of the ²⁷Al NMR spectra, providing insights into the equilibrium between various oligomeric forms. researchgate.net Studies have shown that with an increasing EAA/ASB (ethyl acetoacetate (B1235776)/aluminum sec-butoxide) ratio, the coordination of aluminum shifts towards six, and above a ratio of 2.5, only six-coordinated aluminum is observed. researchgate.net
¹H and ¹³C NMR spectroscopies are crucial for characterizing the organic (sec-butoxy) ligands and any modifying agents. researchgate.netresearchgate.net These techniques help to identify the various oligomeric species that may be present in solution. researchgate.net For example, in studies involving the chelation of this compound with ethyl acetoacetate, ¹H and ¹³C NMR, in conjunction with 2D techniques like COSY and HSQC, have enabled the identification of multiple complexation products, including dimers and trimers with varying degrees of chelation. researchgate.net These analyses have provided the first evidence for certain oligomeric structures like Al₂(OR)₃L₃ and Al₂(OⁿBu)₂(EAA)₄. researchgate.net
| Compound/System | Coordination State | Chemical Shift (ppm) | Reference |
| This compound in benzene | Tetrahedral | ~58 | dtic.mil |
| Pentacoordinated | ~35 | dtic.mil | |
| Octahedral | ~4-6 | dtic.mil | |
| This compound in diacetone alcohol | Five-coordinated | ~35 | oup.com |
| This compound with ethylacetoacetate | Six-coordinated | ~5 | researchgate.net |
Infrared (IR) and Raman Spectroscopy for Chemical Bonding and Hydrolysis Monitoring
Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide detailed information about the chemical bonds within this compound and are particularly useful for monitoring its hydrolysis.
IR Spectroscopy is highly effective for tracking the progress of hydrolysis and condensation reactions. The hydrolysis of this compound leads to the formation of Al-OH bonds and subsequently Al-O-Al bridges, which have characteristic absorption bands in the IR spectrum. For instance, the formation of boehmite (γ-AlOOH) from the hydrolysis of this compound is confirmed by the appearance of typical bands for O-H stretching (around 3075 and 3280 cm⁻¹), O-H bending (1075 and 1150 cm⁻¹), Al-O stretching (740 cm⁻¹), and Al-O bending (480 cm⁻¹) vibrations. ceramics-silikaty.cz The intensity of these bands increases as the crystallinity of the boehmite phase develops. ceramics-silikaty.cz
IR spectroscopy can also be used to monitor the chemical modification of this compound. When it reacts with diacetone alcohol, a new peak appears at 1620 cm⁻¹, which is assigned to the C=O bond of the alcohol coordinated to the aluminum atom. oup.com Similarly, during the hydrolysis of this compound modified with ethylacetoacetate, the less hydrolyzable chelating ligands can be distinguished from the more rapidly removed butoxy groups. researchgate.net
Raman Spectroscopy provides complementary information on the chemical bonding within the molecule and its derivatives. stellarnet.us It is particularly sensitive to the vibrations of the Al-O backbone. For example, in materials derived from this compound, Raman spectroscopy can confirm the presence of O-H bonding. researchgate.net The technique is also useful for identifying the absence of certain groups, such as carbonate ions, in the final product. researchgate.net
| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment | Reference |
| O-H Stretching | ~3075, ~3280 | Boehmite formation | ceramics-silikaty.cz |
| O-H Bending | ~1075, ~1150 | Boehmite formation | ceramics-silikaty.cz |
| Al-O Stretching | ~740 | Boehmite formation | ceramics-silikaty.cz |
| Al-O Bending | ~480, 615-625, 470 | Boehmite formation | ceramics-silikaty.czresearchgate.net |
| Coordinated C=O | ~1620 | Reaction with diacetone alcohol | oup.com |
Thermal Analysis Techniques for Material Transformation Studies
Thermal analysis techniques are crucial for understanding the behavior of this compound and its derivatives upon heating, providing data on thermal stability, decomposition pathways, and phase transitions.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Reaction Kinetics and Phase Transitions
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, revealing information about decomposition, dehydration, and the removal of organic ligands. For gels derived from the hydrolysis of this compound, TGA curves typically show a significant weight loss associated with the dehydration of boehmite to alumina (B75360) in the temperature range of 400 to 700°C. ceramics-silikaty.cz The thermal decomposition of an organometallic precursor derived from this compound has been investigated using TGA to understand its transformation into ceramic materials. researcher.life
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique identifies exothermic and endothermic processes such as crystallization, phase transitions, and decomposition. In the thermal evolution of a gel from chelated this compound, DSC reveals an auto-combustion process with a sharp exothermic peak between 230 and 250°C. ceramic-science.com A distinct endothermic peak between 400 and 700°C in the DSC curve corresponds to the dehydration of boehmite, which is also observed in the TGA data. ceramics-silikaty.cz The intensity and sharpness of this peak increase with the crystallinity of the initial boehmite. ceramics-silikaty.cz
| Temperature Range (°C) | Technique | Observation | Interpretation | Reference |
| 100 - 230 | DTA/TGA | Endothermic peak, mass loss | Decomposition of chelate, evaporation of solvent | ceramic-science.com |
| 230 - 250 | DTA/TGA | Sharp exothermic peak, abrupt mass loss | Auto-combustion process | ceramic-science.com |
| 400 - 700 | DSC/TGA | Endothermic peak, significant weight loss | Dehydration of boehmite to alumina | ceramics-silikaty.cz |
| > 900 | DTA | Exothermic peak | Crystallization of aluminate phases | ceramic-science.com |
X-Ray Diffraction (XRD) for Crystallographic Analysis of Derived Materials
X-ray Diffraction (XRD) is a primary technique for identifying the crystalline phases present in materials derived from the thermal treatment of this compound precursors. It provides information on the crystal structure, crystallite size, and degree of crystallinity.
The hydrolysis of this compound can yield various aluminum hydroxides and oxides depending on the reaction conditions. At low water-to-aluminum ratios, pseudoboehmite is typically formed, which can transform into the more stable bayerite phase at higher water content. researchgate.netcambridge.org XRD is used to identify these phases. researchgate.netcambridge.org The thermal treatment of these precursors leads to a series of transition aluminas (e.g., γ-alumina) before the final transformation to the most stable α-alumina phase at high temperatures. ceramics-silikaty.czcambridge.org
For example, boehmite powder derived from this compound converts to γ-alumina upon calcination at 500°C. ceramics-silikaty.cz In the synthesis of calcium aluminates from this compound, XRD analysis of samples fired at 1000°C identified calcium aluminate (CaAl₂O₄) as the major crystalline phase, with calcium dialuminate (CaAl₄O₇) and dodecacalcium hepta-aluminate (Ca₁₂Al₁₄O₃₃) as minor phases. ceramic-science.com The degree of crystallization, as determined by the sharpness and intensity of the diffraction peaks, often increases with higher processing temperatures. ceramics-silikaty.cz
| Precursor System | Treatment | Crystalline Phase(s) Identified | Reference |
| Hydrolyzed this compound | Low water ratio | Pseudoboehmite | researchgate.netcambridge.org |
| Hydrolyzed this compound | High water ratio | Bayerite | researchgate.netcambridge.org |
| Boehmite from this compound | Calcination at 500°C | γ-Alumina | ceramics-silikaty.cz |
| Calcium nitrate (B79036) and this compound gel | Firing at 1000°C | CaAl₂O₄, CaAl₄O₇, Ca₁₂Al₁₄O₃₃ | ceramic-science.com |
Electron Microscopy (SEM, TEM) for Morphological and Nanostructural Characterization
Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are essential for visualizing the morphology, particle size, and nanostructure of materials synthesized using this compound.
Scanning Electron Microscopy (SEM) provides images of the surface topography of materials. In the study of boehmite prepared by hydrothermal processing of this compound, SEM revealed agglomerated, spherical nanoparticles. ceramics-silikaty.cz For γ-alumina derived from chelated this compound, SEM showed that the morphology of the particles, from compact to cavernous, was influenced by the initial chelating agent to precursor ratio. researchgate.net
Transmission Electron Microscopy (TEM) offers higher resolution imaging, allowing for the characterization of the internal structure and nanostructure of materials. TEM analysis of alumina aerogels prepared from this compound precursors revealed highly reticulated networks of pseudoboehmite fibers with diameters of 2-5 nm. osti.gov In the synthesis of nanostructured alumina using this compound with structure-directing agents, TEM is used to examine the resulting morphology of the samples. rsc.org Furthermore, TEM images of Al₂O₃ thin films deposited via atomic layer deposition using aluminum tri-sec-butoxide demonstrated the uniformity and conformality of the films on complex nanostructures. ucl.ac.ukmdpi.com
| Material | Technique | Observed Features | Reference |
| Boehmite | SEM | Agglomerated, spherical nanoparticles | ceramics-silikaty.cz |
| γ-Alumina | SEM | Compact or cavernous particles depending on synthesis | researchgate.net |
| Alumina Aerogel | TEM | Reticulated network of pseudoboehmite fibers (2-5 nm diameter) | osti.gov |
| Al₂O₃ Thin Film (ALD) | TEM | Uniform and conformal films on nanostructures | ucl.ac.ukmdpi.com |
Surface Area and Porosity Analysis (e.g., BET, BJH) for Textural Properties of Materials
The textural properties of materials synthesized using this compound as a precursor are critically important for their application in catalysis, adsorption, and as structural supports. The Brunauer-Emmett-Teller (BET) method for determining specific surface area and the Barrett-Joyner-Halenda (BJH) analysis for pore size distribution are standard techniques for this characterization. lucideon.comnumberanalytics.com These analyses are typically performed using nitrogen gas adsorption-desorption isotherms. ethz.chwarwick.ac.uk
Research has shown that by carefully controlling synthesis parameters—such as the solvent, templating agents, water-to-alkoxide ratio, and subsequent calcination temperatures—alumina materials with a wide range of surface areas and porosities can be produced from this compound. The hydrolysis and condensation rates of this compound, which can be modified by chelating agents or the choice of solvent, directly influence the final structure of the gel and, consequently, the textural properties of the calcined material. csic.esthermofisher.in
For instance, using this compound in sol-gel preparations can yield mesoporous aluminas with high surface areas. Studies have reported surface areas ranging from over 300 m²/g to as high as 674 m²/g, depending on the preparative route and thermal treatment. csic.esresearchgate.net The calcination temperature plays a crucial role; lower temperatures (200–300 °C) can produce microporous alumina, while higher temperatures (400–1000 °C) lead to the formation of mesoporous materials with uniform pore sizes. researchgate.net The use of surfactants or polymer templates in conjunction with this compound allows for the synthesis of materials with ordered pore structures and tailored pore diameters. csic.es The BJH method, applied to the desorption branch of the isotherm, provides detailed information on the pore volume and the distribution of pore sizes, which is essential for applications requiring specific molecular sieving properties. numberanalytics.comcsic.esresearchgate.net
The choice of the aluminum alkoxide precursor, including its chain length and branching, significantly modifies the textural properties of the resulting γ-alumina. researchgate.net While aluminum ethoxide may lead to a narrow pore size distribution, this compound has been associated with the formation of materials with a broader pore size distribution. researchgate.net
Below is a table summarizing research findings on the textural properties of materials synthesized using this compound.
| Material/Synthesis Method | Calcination Temperature (°C) | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size/Distribution (nm) | Source |
|---|---|---|---|---|---|
| Alumina gel from ASB-acetylacetone precursor | 200-300 | 674 | Not specified | <1.6 (Microporous) | researchgate.net |
| Alumina gel from ASB-acetylacetone precursor | 400 | 552-560 | Not specified | 2.9-7.4 (Mesoporous) | researchgate.netresearchgate.net |
| Mesoporous alumina via surfactant-templated hydrolysis in 2-butanol | 500 | 420-535 | 0.21-0.68 | 2.4-4.7 | csic.es |
| Alumina via hydrolysis with stearic acid template (H₂O:Al ratio ≤ 8) | 450 | Up to 485 | Not specified | ~3.5 | csic.es |
| γ-Al₂O₃ monolith via non-aqueous cross hydrolysis of ASB and aluminum nitrate | 600 | 422 | 4.17 | 35.0 | springerprofessional.de |
| α-Al₂O₃ monolith via non-aqueous cross hydrolysis of ASB and aluminum nitrate | 1200 | 11 | 0.44 | 165.0 | springerprofessional.de |
| Alumina-silica binary film from ASB and silica (B1680970) sol | 600 | ~380 | Not specified | Bimodal: ~0.5 and ~3.0 | tno.nl |
Theoretical and Computational Chemistry Approaches
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and properties of materials derived from this compound at the atomic level. DFT calculations provide fundamental insights into reaction mechanisms, surface chemistry, and the energetic profiles of key processes involved in the synthesis and application of these materials.
A critical application of DFT is in understanding the hydrolysis and condensation of aluminum alkoxides, which are the foundational steps of the sol-gel process. Studies on the hydrolysis of aluminum(III) in aqueous solutions, for example, use DFT to calculate the structures and stability of various hydrolysis products. rsc.org These calculations can predict pKa values and reveal that coordination geometries can readily transform with small energy barriers, which influences the subsequent condensation pathways and the ultimate structure of the alumina network. rsc.org
In the context of catalysis, DFT is used to model the surfaces of alumina (Al₂O₃), a common product of this compound calcination. Researchers have employed DFT to investigate the nature of acid sites on γ-Al₂O₃, which are crucial for catalytic activity. ul.ie For instance, in a study of alumina nanofibers derived from an aluminum di(sec-butoxide)acetoacetic ester chelate, DFT calculations were used to understand the desorption kinetics of probe molecules like ammonia (B1221849) from the catalyst surface. ul.ie This provides estimates of desorption energies and kinetic parameters, which correlate with experimental results from temperature-programmed desorption (NH₃-TPD) and help to characterize the strength and nature of the acid sites. ul.ieconicet.gov.ar
Furthermore, DFT can be used in conjunction with analytical techniques to interpret complex spectra or to determine structural properties. The DFT method has been applied to calculate pore diameters from nitrogen sorption data, offering a more refined analysis than traditional models. springerprofessional.de It has also been used to study the structure of amorphous Al₂O₃ and to probe the existence and characteristics of unique structural motifs, such as triply coordinated oxygen atoms. acs.org
Molecular Dynamics (MD) simulations offer a means to study the dynamic behavior of systems containing this compound and its derivatives over time. This approach is particularly valuable for understanding phenomena that are difficult to probe experimentally, such as the initial stages of aggregation in solution and the structural evolution of amorphous materials. researchgate.net
MD simulations have been instrumental in modeling the structure of amorphous alumina (Al₂O₃). By simulating the quenching of liquid alumina, researchers can investigate the short- and intermediate-range order of the resulting amorphous solid. researchgate.netgnm.cl These simulations provide detailed information on pair distribution functions, coordination numbers, and bond angle distributions. For example, simulations show that in amorphous Al₂O₃, aluminum atoms are surrounded by approximately 4.25 oxygen atoms, while oxygen is coordinated by about 2.83 aluminum atoms. gnm.cl Such studies are crucial for understanding the structure of the oxide films that form on aluminum and the materials produced from the calcination of precursors like this compound. iyte.edu.tr
In the context of sol-gel synthesis, MD simulations can model the conversion process from a sol to a gel. Although direct simulations of this compound are complex, studies on related aluminum carboxylate systems provide analogous insights. mdpi.com These simulations can track the mobility of molecular chains and calculate interaction energies, elucidating how oligomers aggregate and form a gel network. mdpi.com The simulations can model systems with varying solid content to understand how concentration affects the gelation process. mdpi.com
The aggregation behavior of molecules is a general phenomenon that MD simulations are well-suited to explore. nih.gov Physics-based MD methods can predict the aggregation propensity of diverse chemical structures in solution, which is relevant to controlling the particle formation and growth during the synthesis of alumina from this compound. nih.gov By simulating the interactions between precursor molecules or early-stage oligomers and the solvent, MD can help guide experimental strategies to achieve desired particle sizes and morphologies. Furthermore, MD simulations have been used to study the self-organization of organic molecules on alumina surfaces, providing a molecular-level picture of how self-assembled monolayers form, which is important for surface functionalization applications. rsc.org
Industrial Relevance and Process Integration
Upscaling and Industrial Application of Aluminum sec-Butoxide (B8327801) Chemistry
The transition of aluminum sec-butoxide chemistry from laboratory-scale synthesis to industrial-scale application involves overcoming challenges in process control, purification, and handling. In industrial settings, the synthesis can be achieved through methods like the dissolution reaction of aluminum dross or scrap in sec-butyl alcohol, followed by vacuum distillation for purification. smolecule.comresearchgate.netresearchgate.net This process not only provides a valuable chemical but also offers a method for valorizing industrial waste. researchgate.net
A key factor in the upscaling of its application, particularly in deposition technologies, is its physical state. As a liquid, this compound is often preferred over solid precursors, such as aluminum isopropoxide, which can cause blockages and reactor downtime due to condensation during vapor transport. mdpi.commdpi.com The liquid nature facilitates easier handling in bubblers and enables liquid injection systems, which are more suitable for large-scale and continuous manufacturing processes like atomic layer deposition (ALD) and chemical vapor deposition (CVD). aip.orgjyu.fi For instance, the scale-up of core-shell Al₂O₃@SiC nanoparticle synthesis was successfully achieved using this compound as the precursor in a multi-liter reactor. mdpi.com
The industrial applications of this compound are diverse, stemming from its utility as a precursor, catalyst, and gelling agent.
Thin Film Deposition (CVD & ALD): It is widely used as a precursor in CVD and ALD processes to create thin films of aluminum oxide (alumina). smolecule.comsigmaaldrich.com These alumina (B75360) films are critical in the electronics and optics industries for applications such as dielectric layers, encapsulation layers, and protective coatings. smolecule.commdpi.comaip.org Its non-pyrophoric nature makes it a safer alternative to highly reactive precursors like trimethylaluminum (B3029685) for large-scale ALD. mdpi.comjyu.fi
Sol-Gel Processes: The compound is a fundamental precursor in sol-gel chemistry for producing ceramic materials, coatings, and high-surface-area aluminas. unilongmaterial.comsigmaaldrich.comrsc.org This method is used to create specialized materials like microporous crystalline aluminophosphates (AlPO-41) and photosensitive alumina gel films. fishersci.ie Modifying the precursor with chelating agents like ethyl acetoacetate (B1235776) can slow down hydrolysis, preventing precipitation and allowing for the creation of homogeneous gels, which is attractive for producing alumina-containing ceramics. researchgate.net
Catalysis: this compound functions as an active catalyst or co-catalyst in various organic reactions, including esterification, transesterification, and polymerization. unilongmaterial.com Its catalytic activity can significantly increase reaction rates and yields, thereby reducing production costs for products like plastics and fragrances. unilongmaterial.com It also serves as an excellent catalyst in Friedel-Crafts reactions. unilongmaterial.com
Gelling and Thickening Agent: In the paint and ink industry, it is employed as a gelling agent. unilongmaterial.comfishersci.ie It can form stable, transparent gels with high thixotropy (shear-thinning) in both water-based and solvent-based systems, making it a valuable additive for controlling viscosity. unilongmaterial.com
Other Applications: It also serves as a reducing agent for aldehydes and ketones, a water repellent for wood, and a precursor for synthesizing metal-organic frameworks (MOFs). unilongmaterial.comfishersci.ie
Table 1: Industrial Applications of this compound
| Application Area | Specific Use | Function | Key Benefit in Industrial Setting |
|---|---|---|---|
| Electronics & Optics | Thin Film Deposition (ALD, CVD) | Precursor for Alumina (Al₂O₃) films | Safer, non-pyrophoric liquid precursor suitable for upscaling. smolecule.commdpi.comaip.orgjyu.fi |
| Materials Science | Sol-Gel Synthesis | Precursor for ceramics, coatings, aerogels | Enables production of high-purity, high-surface-area materials and nanoparticles. unilongmaterial.comrsc.orgfishersci.ie |
| Chemical Manufacturing | Organic Synthesis | Catalyst / Co-catalyst | Increases reaction rates and yields in polymerization and esterification. unilongmaterial.com |
| Paints & Coatings | Formulation Additive | Gelling Agent / Thickener | Controls viscosity and provides thixotropic properties to inks and paints. unilongmaterial.comfishersci.ie |
| Wood Treatment | Surface Protection | Water Repellent | Imparts hydrophobic properties to wood surfaces. fishersci.ie |
Economic and Environmental Aspects of Industrial Utilization
The economic viability and environmental impact of using this compound are critical considerations for its industrial adoption. These factors are often interconnected, with sustainable practices offering potential economic advantages.
The market for this compound is driven by its diverse applications, particularly in the growing electronics and automotive sectors. dataintelo.com A significant economic advantage is the potential to synthesize it from industrial waste. Aluminum dross, a hazardous byproduct of the secondary aluminum industry, can be used as a raw material. researchgate.netresearchgate.net This valorization of waste turns a disposal cost into a revenue stream, contributing to a circular economy. The U.S. aluminum industry, including recycling and downstream production, has a substantial economic impact, supporting hundreds of thousands of jobs and contributing billions to the GDP. aluminum.org
Environmental Aspects: The industrial utilization of this compound presents several environmental benefits, primarily when compared to alternative compounds and when produced through sustainable methods.
Reduced Hazard: For large-scale ALD applications, this compound is considered a safer, non-pyrophoric alternative to trimethylaluminum, which is highly reactive and poses significant safety risks. mdpi.comjyu.fi This reduces the need for extensive safety infrastructure and minimizes the risk of accidents.
Waste Valorization: The synthesis of this compound from aluminum dross is a key environmental advantage. researchgate.net Aluminum dross is classified as a toxic industrial waste, and its disposal in landfills can lead to environmental contamination through the leaching of toxic ions into groundwater and the release of harmful gases. researchgate.netlightmetalage.com Converting this dross into a valuable chemical precursor mitigates a significant waste management problem. researchgate.netresearchgate.net
Green Chemistry: Research has focused on developing greener synthesis routes. A facile, surfactant-free method has been developed to produce high-surface-area nano boehmite and alumina from aluminum alkoxides in their parent alcohol, which is considered an efficient and environmentally conscious approach. rsc.org
Waste Management: Proper disposal of any waste generated during the production and use of this compound is crucial. Regulations govern the disposal of chemical waste, which must be handled in approved disposal plants. tcichemicals.com For related aluminum industry wastes like saltcake, management in landfills with synthetic liners and leachate collection systems is recommended to prevent environmental contamination. lightmetalage.com
| Disposal | Must be disposed of according to regulations for chemical waste. tcichemicals.com | Strict adherence to environmental laws is required to prevent pollution. |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Aluminum isopropoxide |
| Aluminum oxide (Alumina) |
| Aluminum |
| sec-Butyl alcohol (sec-butanol) |
| Trimethylaluminum |
| Aluminum phosphate |
| Ethyl acetoacetate |
| Silicon carbide (SiC) |
| Boehmite |
| Lithium acetate |
| Dawsonite |
Emerging Research Directions and Future Prospects
Novel Synthetic Pathways and Sustainable Production Methods
The traditional synthesis of aluminum sec-butoxide (B8327801) often involves energy-intensive processes and costly precursors. Consequently, a significant area of research is the development of more sustainable and economical production methods. One promising approach involves the utilization of industrial waste products. For instance, researchers have successfully synthesized high-purity aluminum sec-butoxide from aluminum dross, a waste product of the aluminum industry. pmarketresearch.comnih.gov This method not only provides a value-added application for an industrial byproduct but also offers a more sustainable route to the compound. The process typically involves a dissolution reaction of the aluminum dross in sec-butyl alcohol, followed by vacuum distillation to purify the product. nih.gov
Another avenue of exploration is the development of "green" synthesis routes that minimize the use of hazardous materials and reduce energy consumption. chemistryjournal.net These methods often employ environmentally benign solvents and catalysts. For example, some approaches focus on the direct reaction of aluminum with sec-butyl alcohol under milder conditions, sometimes assisted by non-toxic catalysts. researchgate.net The sol-gel process, a low-temperature method, is also being refined for the synthesis of this compound and its derivatives, offering a pathway to materials with high surface areas and controlled porosity. mdpi.com The use of chelating agents like ethyl acetoacetate (B1235776) during the sol-gel process can modify the reactivity of the aluminum precursor, preventing precipitation and leading to the formation of transparent, homogeneous gels suitable for creating advanced ceramics. mdpi.com
Expanding Catalytic Applications beyond Current Scope
This compound has long been recognized as a catalyst, particularly in polymerization reactions. Current research is significantly broadening its catalytic applications. One of the most explored areas is its use as an initiator in the ring-opening polymerization (ROP) of cyclic esters, such as ε-caprolactone, to produce biodegradable polyesters. mdpi.com Studies have shown that this compound is an efficient initiator for these reactions, and its catalytic activity can be tuned by modifying its structure. mdpi.com
Beyond polymerization, this compound is finding applications in the fabrication of materials for advanced technologies. For example, it is used as a precursor to create aluminum oxide (Al₂O₃) passivation layers for perovskite solar cells. These layers help to reduce defects at the interface of the solar cell components, leading to improved efficiency and stability. datainsightsmarket.com In a similar vein, it is employed in the synthesis of catalysts for various organic transformations, including esterification and transesterification reactions. The ability to form high-surface-area alumina (B75360) supports from this compound makes it a valuable component in the design of heterogeneous catalysts. researchgate.net
Development of Advanced Materials with Multifunctional Properties
The use of this compound as a precursor in the synthesis of advanced materials is a rapidly growing field. Its ability to be transformed into aluminum oxide through processes like sol-gel and atomic layer deposition (ALD) allows for the creation of materials with a wide range of functionalities.
One notable application is the fabrication of alumina nanofibers. These nanofibers, produced via electrospinning of a solution containing an this compound derivative, exhibit high surface area and acidity, making them promising candidates for catalytic applications. researchgate.net Another significant area is the development of thin films. This compound is used as a non-pyrophoric liquid precursor for ALD, a technique that allows for the deposition of highly uniform and conformal thin films of aluminum oxide. acs.org These films have applications as dielectric layers in electronics, protective coatings, and as components in sensors. acs.org
Furthermore, this compound is a key ingredient in the synthesis of advanced ceramic materials. By controlling the hydrolysis and condensation reactions in a sol-gel process, it is possible to produce transparent alumina gels that can be converted into high-purity, high-surface-area alumina powders. mdpi.com These powders are used in the manufacturing of everything from transparent ceramics to catalyst supports. The modification of this compound with chelating agents or other alcohols allows for the fine-tuning of the properties of the final ceramic material. researchgate.net
Integration of Computational Design with Experimental Validation
To accelerate the discovery and optimization of materials and processes involving this compound, researchers are increasingly turning to computational modeling. Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of reactions catalyzed by this compound and for predicting the properties of the resulting materials.
For example, DFT studies have been used to elucidate the mechanism of ring-opening polymerization of lactones initiated by aluminum alkoxides, including this compound. These computational models can help to understand the role of the alkoxide structure and the monomer on the reaction kinetics, guiding the design of more efficient catalysts. acs.org In another study, a combination of computational screening and experimental verification was used to identify a highly active aluminum-based catalyst for the polymerization of ε-caprolactone. rsc.org
Computational methods are also being used to predict the properties of materials derived from this compound. For instance, DFT calculations have been employed to study the acid sites on alumina nanofibers, which is crucial for their application in catalysis. researchgate.net This synergy between computational prediction and experimental validation allows for a more rational design of materials with desired functionalities, reducing the need for extensive trial-and-error experimentation. harboraluminum.com
Challenges and Opportunities in this compound Research
Despite the significant progress in the research and application of this compound, several challenges remain. A primary concern is the cost of high-purity precursors, which can be a limiting factor for large-scale industrial applications. Market volatility for aluminum and its derivatives also presents a challenge for commercialization. Furthermore, while progress has been made in developing more sustainable production methods, there is still a need for scalable and economically viable green synthesis routes.
However, the opportunities for this compound are vast and continue to expand. The growing demand for advanced materials in the electronics, energy, and biomedical sectors provides a strong impetus for further research. For example, its use in producing high-purity alumina for LEDs, semiconductors, and lithium-ion batteries is a significant growth area. acs.org The development of novel catalysts based on this compound for green chemical processes is another promising avenue. The ongoing integration of computational modeling with experimental work is expected to accelerate the pace of innovation, leading to the design of new materials and processes with enhanced performance and sustainability. The versatility of this compound as a precursor and catalyst ensures that it will remain a compound of significant scientific and industrial interest for the foreseeable future.
Q & A
Q. How does the hydrolysis rate of aluminum sec-butoxide compare to other aluminum alkoxides, and how can this influence experimental design for synthesizing mesoporous alumina?
this compound exhibits slower hydrolysis compared to aluminum isopropoxide, enabling controlled formation of mesostructured amorphous aluminas . This property allows researchers to avoid rapid precipitation, which is common with more reactive alkoxides. To leverage this, synthesis protocols should optimize the water-to-alkoxide molar ratio (e.g., 2:1 for stoichiometric aluminum oxide hydroxide formation) and solvent selection (e.g., 1-butanol or ethanol-water mixtures) to balance hydrolysis kinetics and pore structure development .
Q. What analytical techniques are critical for characterizing this compound-derived materials?
Key methods include:
- Multiple Quantum Magic-Angle Spinning (MQMAS) NMR : Quantifies populations of 4-, 5-, and 6-coordinated Al sites in calcined samples .
- Thermogravimetric Analysis (TGA) : Tracks thermal stability and phase transitions (e.g., aluminum hydroxide to γ-Al₂O₃) .
- Nitrogen Physisorption : Measures surface area (e.g., 285–600 m²/g) and pore size distribution, with hierarchical structures showing bimodal meso/macropores .
Q. How does solvent choice impact the textural properties of alumina synthesized from this compound?
Alcoholic solvents (e.g., ethanol, 1-butanol) improve pore uniformity and surface area compared to aqueous systems. For example, 30 vol% ethanol/water mixtures yield macroporous-mesoporous aluminas with 300 nm macropores, though homogeneity remains a challenge . Avoid pure aqueous solutions, as they often produce lower-quality materials due to uncontrolled hydrolysis .
Advanced Research Questions
Q. What mechanistic insights explain the inconsistent formation of hierarchical macroporous-mesoporous structures using this compound?
Contradictions arise from competing effects of co-solvents and surfactants. Ethanol promotes macropores via phase separation but disrupts homogeneity, as seen in Deng et al.’s work where only a subset of particles exhibited hierarchical pores . Hydrothermal treatment (e.g., 150°C) with alkyltrimethylammonium surfactants can enhance pore regularity, but water:Al ratios >10:1 may destabilize the structure . Advanced modeling (e.g., density functional theory) is needed to clarify solvent-surfactant interactions.
Q. How do synthesis temperature and solvent composition influence the coordination environment of Al in derived aluminas?
MQMAS NMR data reveal that higher synthesis temperatures (25–90°C) reduce the AlVI/AlIV ratio from 3.5 to 2.2, indicating increased tetrahedral Al sites, which correlate with catalytic activity . Ethanol co-solvents further modulate coordination by stabilizing intermediate Al species during hydrolysis. Systematic studies varying temperature (25–90°C) and solvent polarity are recommended to map structure-activity relationships .
Q. What strategies mitigate the trade-off between high surface area and toxicity in this compound-derived materials for biomedical applications?
While mesoporous boehmite synthesized from this compound achieves surface areas >450 m²/g, its reliance on toxic organic precursors limits biomedical use . Alternatives include using inorganic salts (e.g., AlCl₃) with templating agents to mimic high surface areas (e.g., 353 m²/g for crumpled boehmite) . Hybrid approaches combining sec-butoxide with biocompatible surfactants (e.g., Pluronic 64L) are also under exploration .
Data Contradictions and Resolution
Q. Why do some studies report homogeneous hierarchical pores while others observe heterogeneity?
Discrepancies stem from differences in solvent purity, mixing protocols, and surfactant selection. For example, Tergitol 15-S-12 surfactant in 2-butanol yields 391 m²/g surface area with 0.48 cm³/g pore volume, but batch-to-batch variability in surfactant alignment may cause structural inconsistencies . Standardized protocols for surfactant concentration (e.g., 12–20 wt%) and aging time (e.g., 24–48 hrs) are critical for reproducibility .
Methodological Recommendations
- Synthesis Optimization : Use a 30 vol% ethanol/water mixture at 25°C for macroporous-mesoporous structures, but include SEM/TEM to assess homogeneity .
- Coordination Analysis : Pair MQMAS NMR with X-ray absorption spectroscopy (XAS) for precise Al site quantification .
- Toxicity Mitigation : Substitute sec-butoxide with AlCl₃ in biocompatible applications, but validate pore stability via accelerated aging tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
